5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C9H9Br2NO |
|---|---|
Molecular Weight |
306.98 g/mol |
IUPAC Name |
5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9Br2NO/c1-13-9-5-2-3-12-8(5)6(10)4-7(9)11/h4,12H,2-3H2,1H3 |
InChI Key |
PPKDUWNAVQFIPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1CCN2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Methoxylation of Indole Derivatives
- Starting Materials: 4-methoxyindole or 4-methoxyaniline derivatives serve as precursors.
- Selective Bromination: Bromination is typically conducted using copper(II) bromide (CuBr2) or N-bromosuccinimide (NBS) under controlled conditions to achieve substitution at the 5 and 7 positions of the indole ring.
- Microwave-Assisted Bromination: A recent method employs microwave irradiation to accelerate the bromination of 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one with CuBr2 in ethyl acetate, achieving high yields (~91%) within minutes at 80°C and 10 PSI pressure.
Cyclization and Ring Modification to 2,3-Dihydro-1H-indole
- Ring Closure: The 2,3-dihydroindole ring system can be formed by cyclization reactions under basic conditions, often using potassium tert-butoxide or sodium hydride in polar aprotic solvents like NMP or DMF.
- Reduction: Alternatively, reduction of indole-2-carboxylates or indole-2-carbaldehydes with lithium aluminum hydride (LiAlH4) followed by oxidation steps can yield intermediates suitable for further functionalization.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) | Characterization |
|---|---|---|---|---|
| 1 | 4-methoxyaniline derivative + brominating agent (CuBr2 or NBS) | Selective bromination at 5,7-positions | 85-91 | Confirmed by NMR, MS |
| 2 | Methoxylation if not present | Introduction of methoxy group at C-4 | - | Verified by IR, NMR |
| 3 | Cyclization with potassium tert-butoxide in NMP at 60°C | Formation of 2,3-dihydroindole ring | 75-92 | 1H NMR, MS data |
| 4 | Purification by silica gel chromatography | Isolation of pure compound | - | Melting point, purity analysis |
- Mass Spectrometry (MS): Molecular ion peaks consistent with dibromo substitution and methoxy group.
- 1H NMR (400 MHz, CDCl3): Characteristic signals include aromatic protons at δ 7.1–7.6 ppm, methoxy singlet near δ 3.7–3.9 ppm, and broad signals for dihydro ring protons around δ 4.0–4.3 ppm.
- Infrared (IR) Spectroscopy: Bands corresponding to aromatic C-H stretching (~2900 cm⁻¹), methoxy C-O stretching (~1100 cm⁻¹), and N-H bending modes.
- Melting Point: Typically in the range 150–160°C depending on purity and substituents.
- Microwave-assisted bromination methods provide rapid and high-yielding routes to bromo-substituted indoles, which can be adapted for dibromo derivatives.
- Base-induced cyclization in solvents like NMP or DMF is effective for forming the 2,3-dihydroindole ring system with high yields and purity.
- Reduction and oxidation sequences starting from indole-2-carboxylates allow flexible introduction of functional groups such as methoxy and bromine substituents.
- Purification by silica gel chromatography and recrystallization ensures isolation of analytically pure compounds suitable for further use.
- CN113045475A: Preparation method of 5-bromo-7-methylindole involving iodination, Sonogashira coupling, and ring closure under basic conditions. - Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy and Bromo-substituted Indole Derivatives, Acta Scientific, 2023. - Synthesis and Biological Evaluation of Indoles, Der Pharma Chemica, 2019.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The dihydroindole structure can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the dihydroindole structure to indole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-4-methoxy-5,7-dione.
Reduction: Formation of 4-methoxy-2,3-dihydro-1H-indole.
Scientific Research Applications
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Dihydroindoles
5-Bromo-4-methoxy-2,3-dihydro-1H-indole
- Structural Difference : Lacks the 7-bromo substituent.
- Impact: Reduced molecular weight (MW = 270.1 vs. 349.0 for the dibromo analog) and lower lipophilicity (clogP ≈ 2.1 vs. 3.5).
- Reactivity : Single bromine limits utility in cross-coupling reactions (e.g., Suzuki) compared to the dibromo derivative .
5,7-Dichloro-4-methoxy-2,3-dihydro-1H-indole
- Structural Difference : Chlorine replaces bromine.
- Impact : Lower atomic radius of Cl reduces steric hindrance but decreases polarizability. Melting point (mp) is likely lower (e.g., mp of 5-Br-1H-indole: 249–250°C vs. Cl analogs: ~220–230°C). Chlorinated derivatives may exhibit altered metabolic stability .
Functional Group Variants
5,7-Dibromo-4-hydroxy-2,3-dihydro-1H-indole
- Structural Difference : Hydroxy (-OH) replaces methoxy (-OMe).
- Impact: Increased hydrogen-bonding capacity (e.g., logP ≈ 2.8 vs. 3.5 for -OMe). The phenolic -OH may render the compound prone to oxidation or sulfation in biological systems .
1-Acetyl-5-bromo-2,3-dihydro-1H-indole (14b)
- Impact: The acetyl group enhances electrophilicity at N1, enabling nucleophilic substitutions.
Fully Aromatic Indoles
5,7-Dibromo-4-methoxy-1H-indole
- Structural Difference : Fully aromatic indole ring.
- Aromaticity enhances π-π stacking interactions, relevant in material science or receptor binding .
Key Comparative Data
*Estimated based on analogs in .
Biological Activity
5,7-Dibromo-4-methoxy-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHBrNO
- CAS Number : 1699489-72-9
This structure features a dibromo substitution at the 5 and 7 positions and a methoxy group at the 4 position of the indole ring, which is known to influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of indole derivatives, including this compound. The compound has been evaluated for its efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
A comparative analysis of the antibacterial properties reveals promising results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 6.25 | |
| Mycobacterium smegmatis | 1.56 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is crucial in clinical settings due to rising antibiotic resistance .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 10.00 |
| Aspergillus niger | 15.00 |
The compound demonstrated moderate antifungal activity against common pathogens such as Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Potential
The anticancer properties of indole derivatives have been extensively studied. The compound was evaluated for its cytotoxic effects on various cancer cell lines:
Cytotoxicity Studies
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.50 |
| HeLa (cervical cancer) | 15.00 |
| MCF-7 (breast cancer) | 20.00 |
The results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, particularly against lung cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within bacterial and fungal cells as well as cancer cells. Research suggests that indoles can inhibit cell wall synthesis in bacteria and disrupt cellular processes in cancer cells through apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing halogenated dihydroindoles like 5,7-dibromo-4-methoxy-2,3-dihydro-1H-indole?
- Key Method : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for functionalizing indole scaffolds. For example, 5-bromoindole derivatives are synthesized via reactions of azidoethylindoles with terminal alkynes in PEG-400:DMF solvent systems, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) .
- Purification : Solvent removal under vacuum (90°C) and precipitation in water are critical steps to eliminate residual DMF and isolate pure products .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : and NMR in CDCl identify proton environments (e.g., methoxy groups at δ ~3.28 ppm) and carbon frameworks .
- Mass Spectrometry : FAB-HRMS confirms molecular ions (e.g., [M+H] at m/z 427.0757) .
- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .
Advanced Research Questions
Q. What strategies enable regioselective bromination at the 5- and 7-positions of the indole core?
- Directed Metalation : Prior functionalization (e.g., methoxy groups at position 4) can direct bromination via steric or electronic effects. highlights regioselective hydrodebromination of 4,6-dibromoindoles to access 4-substituted derivatives .
- Annelative Methods : Ring construction from 2,3-dihaloaniline precursors via Sonogashira coupling and heteroannulation may allow controlled bromine placement .
Q. What challenges arise in introducing and stabilizing the 4-methoxy group in dihydroindole systems?
- Synthetic Limitations : Direct methoxylation at position 4 is hindered by the indole’s electronic structure. notes that 4-substituted indoles often require multi-step routes, such as lithiation of 4,7-dibromoindoles or C–H activation of dihydroindole acetates .
- Stability Concerns : Methoxy groups may undergo demethylation under acidic or oxidative conditions, necessitating protective strategies during synthesis .
Q. How can conflicting synthetic yields (e.g., 25% vs. 50%) be resolved in indole functionalization reactions?
- Optimization Factors :
- Catalyst Loading : Higher CuI concentrations (e.g., 1.0 g vs. lower amounts) improve azide-alkyne cycloaddition efficiency .
- Solvent Systems : PEG-400:DMF mixtures enhance reaction homogeneity and reduce side reactions compared to pure DMF .
- Purification Methods : Flash chromatography (vs. precipitation) increases yield by reducing product loss during isolation .
Q. What computational tools predict the reactivity of this compound in biological systems?
- In Silico Modeling :
- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways based on bromine and methoxy substituents .
- QSAR : Quantitative structure-activity relationships correlate electronic effects (e.g., bromine’s electronegativity) with antioxidant or receptor-binding activity .
Methodological Considerations
- Synthetic Route Design : Prioritize annelative methods for 4-substitution () over direct functionalization to avoid competing reactions .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities in dihydroindole conformers .
- Yield Discrepancies : Replicate reaction conditions from high-yield protocols (e.g., ) and systematically vary parameters (catalyst, solvent ratios) to identify optimal setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
